Ethyl 3-(4-bromophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
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Overview
Description
Ethyl 3-(4-bromophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrrolo[1,2-c]pyrimidines. These compounds are known for their diverse applications in pharmaceuticals and agrochemicals due to their unique structural properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-bromophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate typically involves multiple steps, starting from the construction of the pyrrolo[1,2-c]pyrimidine core. One common method involves the use of a metal-free approach for the synthesis of unsymmetrically tetrasubstituted NH-pyrroles, followed by chemoselective double cyanation . The reaction conditions often include the use of specific solvents and catalysts to ensure high yields and functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger volumes, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-bromophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 3-(4-bromophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(4-bromophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action .
Comparison with Similar Compounds
Ethyl 3-(4-bromophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can be compared with other similar compounds, such as:
- Ethyl 11-(4-fluorobenzoyl)pyrrolo1,2-aphenanthroline-9-carboxylate
- 5-(4-bromophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one
These compounds share structural similarities but may differ in their specific functional groups and biological activities
Biological Activity
Ethyl 3-(4-bromophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolo[1,2-c]pyrimidine core, which is known for its diverse biological activities. Its molecular formula is C19H16BrF1N2O2, with a molecular weight of approximately 405.25 g/mol. The presence of bromine and fluorine substituents is believed to influence its pharmacological properties significantly.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, particularly those associated with the cell cycle and apoptosis pathways.
- Antimicrobial Properties : Preliminary studies suggest that it has potential antifungal and antibacterial activities, likely due to its ability to disrupt cellular processes in pathogens.
- Tubulin Polymerization Inhibition : Similar compounds have demonstrated the ability to inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division, thereby exhibiting anticancer properties.
Anticancer Activity
A study conducted on various pyrrolo[1,2-c]pyrimidine derivatives highlighted the anticancer potential of this compound. It was found to exhibit significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation pathways.
Antifungal Activity
Another investigation focused on the antifungal properties of this compound. It demonstrated effectiveness against common fungal strains such as Candida albicans and Aspergillus niger. The study suggested that the bromophenyl and fluorobenzoyl groups contribute to increased lipophilicity, enhancing membrane permeability and interaction with fungal cells.
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, this compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results indicated a dose-dependent reduction in cell viability with IC50 values recorded at approximately 15 µM for MCF-7 cells and 20 µM for A549 cells. These findings underscore its potential as a therapeutic agent in oncology.
Case Study 2: Antifungal Activity Assessment
A series of antifungal assays were performed using clinical isolates of Candida albicans. The compound displayed an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL, indicating promising antifungal activity compared to standard antifungal agents like fluconazole.
Comparative Analysis
The following table summarizes the biological activities observed in related compounds within the pyrrolo[1,2-c]pyrimidine class:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
This compound | Bromophenyl and fluorobenzoyl substitutions | Anticancer, antifungal | High cytotoxicity against cancer cells |
Ethyl 3-(4-chlorophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate | Chlorophenyl substitution | Moderate anticancer | Lower lipophilicity |
Ethyl 3-(phenyl)-7-(benzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate | No halogen substitutions | Moderate cytotoxicity | Simpler structure limits activity |
Properties
CAS No. |
302912-74-9 |
---|---|
Molecular Formula |
C23H16BrFN2O3 |
Molecular Weight |
467.3 g/mol |
IUPAC Name |
ethyl 3-(4-bromophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C23H16BrFN2O3/c1-2-30-23(29)18-11-21(22(28)15-5-9-17(25)10-6-15)27-13-26-19(12-20(18)27)14-3-7-16(24)8-4-14/h3-13H,2H2,1H3 |
InChI Key |
UOZKDFGGELNIQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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